molecular formula C19H22N2O4S B14970346 4-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B14970346
M. Wt: 374.5 g/mol
InChI Key: QAKQREYRXPIQGN-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methanesulfonyl group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazine ring, the introduction of the methanesulfonyl group, and the attachment of the trimethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives and sulfonamide-containing molecules. Examples include:

  • 4-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)-1,3-THIAZOL-2-YL BENZAMIDE
  • 4-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)ANILINE

Uniqueness

What sets 4-METHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

4-methylsulfonyl-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H22N2O4S/c1-12-9-13(2)18(14(3)10-12)20-19(22)17-11-21(26(4,23)24)15-7-5-6-8-16(15)25-17/h5-10,17H,11H2,1-4H3,(H,20,22)

InChI Key

QAKQREYRXPIQGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C)C

Origin of Product

United States

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